molecular formula C9H16O2 B13313083 1-(1-Methoxypropan-2-yl)cyclobutane-1-carbaldehyde

1-(1-Methoxypropan-2-yl)cyclobutane-1-carbaldehyde

Cat. No.: B13313083
M. Wt: 156.22 g/mol
InChI Key: IIOQSKAPCBLSFI-UHFFFAOYSA-N
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Description

1-(1-Methoxypropan-2-yl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C9H16O2. This compound is characterized by a cyclobutane ring substituted with a methoxypropan-2-yl group and an aldehyde functional group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(1-Methoxypropan-2-yl)cyclobutane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of cyclobutanone with methoxypropan-2-yl magnesium bromide, followed by oxidation to introduce the aldehyde group. Industrial production methods typically involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

1-(1-Methoxypropan-2-yl)cyclobutane-1-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclobutane derivatives.

Scientific Research Applications

1-(1-Methoxypropan-2-yl)cyclobutane-1-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural product analogs.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, especially those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of 1-(1-Methoxypropan-2-yl)cyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxypropan-2-yl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. Pathways involved in its mechanism of action include enzyme inhibition and disruption of cellular processes.

Comparison with Similar Compounds

1-(1-Methoxypropan-2-yl)cyclobutane-1-carbaldehyde can be compared with other cyclobutane derivatives, such as:

    1-(Chloromethyl)-1-(1-methoxypropan-2-yl)cyclobutane: Similar in structure but with a chloromethyl group instead of an aldehyde.

    1-(Oxolan-2-yl)cyclobutane-1-carbaldehyde: Contains an oxolan-2-yl group instead of a methoxypropan-2-yl group.

    Cyclobutanone: The parent compound with a ketone functional group instead of an aldehyde

This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique chemical properties and versatility make it a valuable compound for further exploration and application.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1-(1-methoxypropan-2-yl)cyclobutane-1-carbaldehyde

InChI

InChI=1S/C9H16O2/c1-8(6-11-2)9(7-10)4-3-5-9/h7-8H,3-6H2,1-2H3

InChI Key

IIOQSKAPCBLSFI-UHFFFAOYSA-N

Canonical SMILES

CC(COC)C1(CCC1)C=O

Origin of Product

United States

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